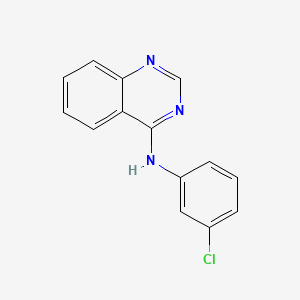

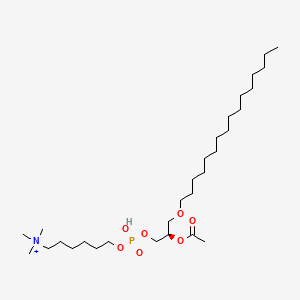

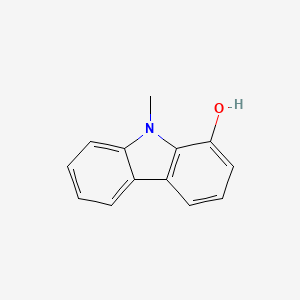

![molecular formula C17H21N5O2S B1209910 N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Wissenschaftliche Forschungsanwendungen

Application in Antiviral Research

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide has been identified as a potent noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro). This compound, known as ML188, demonstrates good enzyme and antiviral inhibitory activity. The utilization of a multicomponent Ugi reaction in its synthesis allows for effective exploration of structure-activity relationships within enzyme binding pockets (Jacobs et al., 2013).

Application in Cancer Research

This compound has been found to induce apoptosis in breast cancer cells by upregulating PTEN, a tumor suppressor gene. This leads to the inhibition of the Wnt/TCF signaling cascade and arrests the S phase in breast cancer cells. The compound shows potential as a cancer therapeutic due to its ability to selectively target cancer cells with minimal toxicities to corresponding normal cells (Siddharth et al., 2013).

Application in Synthesis of Antibiotics

It has been used in the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics. This synthesis is achieved in a protected form and involves steps like Michael addition-cyclodehydration, demonstrating its utility in complex organic syntheses (Bagley et al., 2004).

Application in Antibacterial Agents

The compound has also been used in the synthesis of fluoronaphthyridines, which have shown significant in vitro and in vivo antibacterial activities. These compounds are promising candidates for the development of new therapeutic agents (Bouzard et al., 1992).

Application in Synthesis of Enzyme Inhibitors

It plays a role in the synthesis of various heterocyclic analogues that act as enzyme inhibitors. These compounds have shown potential in modulating activities of enzymes like cholinesterases, important for treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Application in Insecticidal Activity

This compound has demonstrated insecticidal activity against certain pests, indicating its potential use in pest control. The structure and bioassay results of such compounds highlight their applicability in agricultural and horticultural settings (Wang et al., 2011).

Eigenschaften

Produktname |

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide |

|---|---|

Molekularformel |

C17H21N5O2S |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropylthiadiazole-4-carboxamide |

InChI |

InChI=1S/C17H21N5O2S/c1-17(2,3)19-15(23)14(11-6-8-18-9-7-11)22(12-4-5-12)16(24)13-10-25-21-20-13/h6-10,12,14H,4-5H2,1-3H3,(H,19,23) |

InChI-Schlüssel |

DZQARRMUCUCLEH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C(C1=CC=NC=C1)N(C2CC2)C(=O)C3=CSN=N3 |

Kanonische SMILES |

CC(C)(C)NC(=O)C(C1=CC=NC=C1)N(C2CC2)C(=O)C3=CSN=N3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

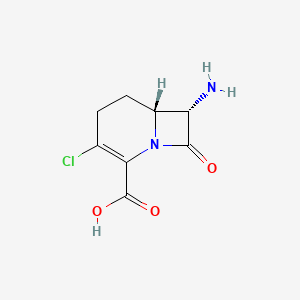

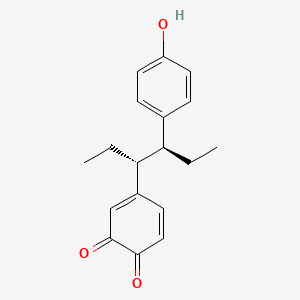

![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)